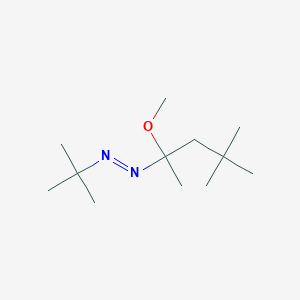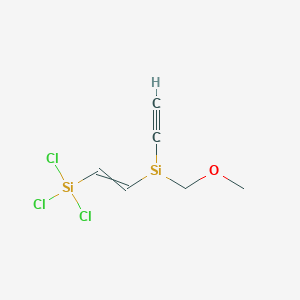![molecular formula C18H17N3O7S2 B14555111 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]- CAS No. 61827-75-6](/img/structure/B14555111.png)
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]- is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]- typically involves the diazotization of 4-amino-5-methoxy-2-methylphenylamine followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling processes. The use of continuous flow reactors can enhance the efficiency and yield of the production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and as a pH indicator in various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]- involves its interaction with molecular targets through the azo group. The compound can form complexes with metal ions, which can alter its color and make it useful as an indicator. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, enhancing its binding affinity in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1,5-naphthalenedisulfonic acid
- 2-Amino-1,5-naphthalenedisulfonic acid
- 1,5-Naphthalenedisulfonic acid disodium salt
Uniqueness
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]- is unique due to the presence of the methoxy and methyl groups on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different applications and behaviors in chemical reactions.
Properties
CAS No. |
61827-75-6 |
|---|---|
Molecular Formula |
C18H17N3O7S2 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2/c1-10-6-14(19)16(28-2)9-15(10)21-20-11-7-13-12(18(8-11)30(25,26)27)4-3-5-17(13)29(22,23)24/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
DCVDDHNAUZKOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine](/img/structure/B14555033.png)

![4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14555039.png)


![N-[2-(Dimethylamino)ethyl]-4-(pyren-1-YL)butanamide](/img/structure/B14555062.png)
![3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione](/img/structure/B14555069.png)
![3-{[1-(Diethylamino)-3-(piperidin-1-yl)propan-2-yl]oxy}propanenitrile](/img/structure/B14555083.png)
![[7-(Phenylsulfanyl)hexahydro-1H-pyrrolizin-1-yl]methanol](/img/structure/B14555089.png)


![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl diethylsulfamate](/img/structure/B14555104.png)
![6-Methylbicyclo[3.2.0]hepta-1,6-diene](/img/structure/B14555115.png)
